molecular formula C8H5BrCl2N2 B14024282 7-Bromo-2-chloro-1,6-naphthyridine hydrochloride

7-Bromo-2-chloro-1,6-naphthyridine hydrochloride

Cat. No.: B14024282
M. Wt: 279.95 g/mol
InChI Key: WXNWPEPALBRGFH-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-1,6-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H4BrClN2·HCl It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-chloro-1,6-naphthyridine hydrochloride typically involves the halogenation of 1,6-naphthyridine. One common method includes the bromination and chlorination of 1,6-naphthyridine under controlled conditions. The reaction is carried out in the presence of bromine and chlorine sources, often using solvents like acetic acid or dichloromethane. The reaction temperature and time are carefully monitored to ensure the desired substitution pattern on the naphthyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-chloro-1,6-naphthyridine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-2-chloro-1,6-naphthyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-1,6-naphthyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids or proteins, leading to the modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-chloro-1,6-naphthyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in multiple scientific fields.

Properties

Molecular Formula

C8H5BrCl2N2

Molecular Weight

279.95 g/mol

IUPAC Name

7-bromo-2-chloro-1,6-naphthyridine;hydrochloride

InChI

InChI=1S/C8H4BrClN2.ClH/c9-7-3-6-5(4-11-7)1-2-8(10)12-6;/h1-4H;1H

InChI Key

WXNWPEPALBRGFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC(=NC=C21)Br)Cl.Cl

Origin of Product

United States

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